1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(m-tolyl)urea
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Overview
Description
“1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(m-tolyl)urea” is a complex organic compound. It contains a tetrahydrofuran ring, a pyrazole ring, and a urea linkage. The presence of these functional groups suggests that it might have interesting chemical properties and potential applications.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a tetrahydrofuran derivative with a pyrazole derivative, followed by reaction with an isocyanate to form the urea linkage. However, without specific literature or experimental data, this is purely speculative.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrofuran and pyrazole rings would likely cause the molecule to have a rigid, cyclic structure.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. The tetrahydrofuran ring might undergo reactions typical of ethers, while the pyrazole ring might undergo reactions typical of aromatic compounds. The urea linkage might react with acids or bases.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a certain solubility in water or organic solvents, a certain melting point or boiling point, and so on.Scientific Research Applications
Crystallography and Chemical Structure Analysis
Research in crystallography has focused on understanding the molecular and crystal structures of related compounds. For example, studies on similar chemical structures have shed light on the dihedral angles between planes in molecules and how hydrogen bonds contribute to forming three-dimensional architectures in crystal lattices. These insights are crucial for the development of new materials and the understanding of substance properties at the molecular level (Youngeun Jeon et al., 2015).
Synthesis and Chemical Properties
The synthesis and properties of compounds with structural similarities to "1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(m-tolyl)urea" have been explored, highlighting methods to achieve high yields and the potential for modifying chemical structures to impact solubility and biological activity. Such research underpins the development of new synthetic routes and the optimization of compound properties for specific applications (V. D’yachenko et al., 2019).
Potential Biological Activity
While direct studies on the biological applications of "1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(m-tolyl)urea" were not found, research into structurally similar compounds has investigated their potential biological activities, such as inhibitory effects on enzymes. These studies suggest a broader research context where the compound could be investigated for its biological relevance or therapeutic potential, offering a foundation for future pharmacological research (G. Lloyd, J. Steed, 2011).
Safety And Hazards
Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. It might be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis.
properties
IUPAC Name |
1-(3-methylphenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-3-2-4-12(7-11)17-15(20)18-13-8-16-19(9-13)14-5-6-21-10-14/h2-4,7-9,14H,5-6,10H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCGJYZSMFCOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(m-tolyl)urea |
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